methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate is an organic compound with a cyclopentane ring structure, where a bromomethyl group is attached to the third carbon and a methyl ester group is attached to the first carbon. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate typically involves the bromination of a suitable precursor, such as methyl cyclopentane-1-carboxylate. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate or other substituted derivatives.
Reduction: Formation of methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate.
Oxidation: Formation of methyl (1R,3S)-3-(carboxymethyl)cyclopentane-1-carboxylate.
Scientific Research Applications
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the bromomethyl group is transformed into a carboxylic acid or other functional groups through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-(chloromethyl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of bromine.
Methyl (1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylate: Similar structure but with a methoxy group instead of bromine.
Uniqueness
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with other similar compounds. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDRLMUQNCVTP-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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